[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 55, identified by the PubMed ID 30889352, is a synthetic organic compound known for its role as a sphingosine kinase inhibitor. It is selective for sphingosine kinase 2 (SPHK2), an enzyme involved in the sphingolipid metabolism pathway
Preparation Methods
The synthesis of Compound 55 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Step 1: Formation of the pyrrolidine ring through a cyclization reaction.
Step 2: Introduction of the benzyl groups via nucleophilic substitution reactions.
Step 3: Final modifications to introduce the hydroxyl group and other functional groups.
Industrial production methods for Compound 55 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Compound 55 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Compound 55 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study sphingosine kinase 2 activity and its role in sphingolipid metabolism.
Biology: Investigated for its effects on cellular processes regulated by sphingosine kinase 2, such as cell growth and apoptosis.
Medicine: Explored for potential therapeutic applications in diseases where sphingosine kinase 2 is implicated, including cancer and inflammatory conditions.
Industry: Potential applications in the development of new pharmaceuticals targeting sphingosine kinase 2.
Mechanism of Action
Compound 55 exerts its effects by selectively inhibiting sphingosine kinase 2. This inhibition disrupts the conversion of sphingosine to sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes. By targeting SPHK2, Compound 55 can modulate pathways related to cell proliferation, survival, and inflammation .
Comparison with Similar Compounds
Compound 55 is unique in its selectivity for sphingosine kinase 2 compared to other sphingosine kinase inhibitors. Similar compounds include:
- Compound 27d
- Compound 59
- Compound 60
- SLM6071469
- SLC4101431
These compounds also inhibit sphingosine kinase 2 but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C26H28ClNO3 |
---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C26H28ClNO3/c27-23-12-10-22(11-13-23)19-31-26-5-1-4-25(15-26)30-18-21-8-6-20(7-9-21)16-28-14-2-3-24(28)17-29/h1,4-13,15,24,29H,2-3,14,16-19H2/t24-/m1/s1 |
InChI Key |
YYCORJSTUXRKOM-XMMPIXPASA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=C(C=C2)COC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)CO |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)COC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.